2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Description
Chemical Structure and Key Features 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a 2-fluorophenyl group at position 3 and an acetamide side chain linked to a pyridin-3-yl moiety. Its molecular formula is C₁₇H₁₂FN₃O₂, with a molecular weight of 309.30 g/mol. The fluorine atom at the ortho position of the phenyl ring and the pyridin-3-yl group contribute to its electronic and steric properties, influencing solubility, bioavailability, and target binding .
Pyridazinone core formation: Cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.
Substitution reactions: Introduction of fluorophenyl and acetamide groups through nucleophilic substitution or amidation .
Characterization relies on NMR spectroscopy (to confirm substitution patterns) and mass spectrometry (for molecular weight validation) .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-6-2-1-5-13(14)15-7-8-17(24)22(21-15)11-16(23)20-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZIHCGISFQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridazinone intermediate with a pyridine derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 2-fluorophenyl group undergoes nucleophilic substitution under basic conditions. Key reactions include:
This reactivity is attributed to the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring toward nucleophilic attack .
Pyridazinone Ring Modifications
The 6-oxopyridazin-1(6H)-yl moiety participates in redox and cross-coupling reactions:
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyridazinone ring to a dihydropyridazine derivative, altering biological activity :
Suzuki-Miyaura Cross-Coupling
Brominated analogs undergo coupling with arylboronic acids (Pd(PPh₃)₄, K₃PO₄, dioxane) :
Typical yields: 65-85%, with electron-deficient boronic acids showing higher reactivity .
Acetamide Group Transformations
The N-(pyridin-3-yl)acetamide group demonstrates three primary reaction pathways:
Heterocyclic Ring Formation
The compound serves as a precursor in cyclization reactions:
Example:
With CS₂/K₂CO₃ in DMSO (100°C), it forms a thiazolo[5,4-d]pyridazine derivative via intramolecular cyclization (Fig. 1):
Cyclization Reaction
Comparative Reactivity with Structural Analogs
Stability Profile
Critical stability data under various conditions:
| Parameter | Value |
|---|---|
| Thermal decomposition | 248°C (TGA) |
| Photostability (ICH Q1B) | <5% degradation after 200W h/m² |
| Hydrolytic stability (pH 7.4, 37°C) | t₁/₂ = 42 days |
Scientific Research Applications
1. Medicinal Chemistry:
The compound is noted for its unique structural features, which include a fluorophenyl group and a pyridazinone ring. These characteristics suggest that it may exhibit significant biological activity, potentially interacting with various molecular targets within biological systems. The modulation of enzyme and receptor activities through this compound could lead to therapeutic effects, making it a candidate for further pharmacological investigation.
2. Anticancer Properties:
Preliminary studies indicate that compounds with similar structural motifs may possess anticancer properties. The ability of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide to inhibit specific pathways involved in tumor growth is an area of active research. Its interactions with protein kinases and other enzymes critical to cancer progression are being explored.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically focus on:
- Binding Affinity:
- Assessing how well the compound binds to specific enzymes or receptors can provide insights into its potential efficacy as a therapeutic agent.
- Cellular Mechanisms:
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study examined the effects of similar pyridazinone derivatives on cancer cell lines, revealing that these compounds could induce apoptosis through caspase activation and inhibit cell proliferation by modulating cell cycle checkpoints. The findings suggest that this compound may have comparable effects due to structural similarities.
Case Study 2: Enzyme Inhibition
Research has shown that compounds with analogous structures can act as inhibitors for various kinases involved in cancer signaling pathways. Further studies are warranted to explore whether this compound exhibits similar inhibitory effects on specific targets such as PI3K or MAPK pathways .
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-based acetamides are a well-studied class of compounds due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects, improving binding to enzymes like kinases or HDACs compared to non-fluorinated analogs . Chlorine or methoxy substituents (e.g., in and ) alter steric and electronic profiles, shifting activity toward different targets (e.g., from anticancer to anti-inflammatory).
Pharmacokinetic Properties :
- Fluorinated derivatives (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation.
- Compounds with polar groups (e.g., methoxy in ) show improved aqueous solubility but reduced blood-brain barrier penetration.
Target Selectivity :
- The pyridin-3-yl group in the target compound may facilitate interactions with nicotinic acetylcholine receptors, a feature absent in naphthyl or trifluorophenyl analogs .
Biological Activity
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring a fluorophenyl group and a pyridazinone ring, positions it as a candidate for various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10FN3O
- Molecular Weight : 248.21 g/mol
- CAS Number : 1206119-33-6
The compound's structure is characterized by the presence of a fluorine atom, which significantly influences its electronic properties, potentially enhancing its biological activity through improved receptor binding and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl group may enhance binding affinity to various molecular targets, while the pyridazinone ring can engage in hydrogen bonding and other interactions that modulate biological pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Initial studies suggest limited antiviral efficacy against viruses such as Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5). Further modifications may be required to enhance its antiviral profile .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against certain bacterial strains. However, detailed studies are needed to quantify these effects and determine mechanisms of action .
- Cereblon Ligand Activity : There is emerging interest in compounds that interact with cereblon E3 ubiquitin ligase, which plays a critical role in protein degradation pathways. This compound may exhibit properties relevant to targeted protein degradation strategies .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyridazine derivatives, providing insights into the potential of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of pyridazinone intermediates with functionalized acetamides. For example, describes coupling 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with an aniline derivative using DMF and thionyl chloride, achieving a 79% yield after purification . Lower yields (e.g., 42–62% in ) are observed when using DCM-MeOH gradients for purification, highlighting the impact of solvent systems on recovery .
- Key Variables : Acidic conditions (e.g., HCl in methanol) and temperature control (e.g., 0°C to 25°C) are critical for minimizing side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1660–1680 cm⁻¹ and pyridazinone ring vibrations .
- 1H-NMR : Key signals include pyridin-3-yl protons (δ 8.3–8.5 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and acetamide NH (δ 10–11 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₃F₂N₄O₂: 355.1) .
Q. What preliminary biological activities have been reported for pyridazinone-acetamide hybrids?
- Findings : While direct data on this compound is limited, analogs in and show activity as formyl peptide receptor (FPR) modulators or enzyme inhibitors (e.g., PRMT5-substrate adaptor interaction) . Structural features like the 2-fluorophenyl group may enhance target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can synthetic efficiency be optimized for scale-up, and what are common pitfalls?
- Optimization Strategies :
- Catalytic Systems : Replace stoichiometric reagents (e.g., iron powder in nitro reductions, ) with catalytic hydrogenation to reduce waste .
- Continuous Flow Chemistry : Improves reproducibility for steps like condensation () and reduces reaction times .
- Pitfalls : Poor solubility of intermediates (e.g., pyridazinone rings) can lead to low yields; using polar aprotic solvents (DMF, DMSO) or microwave-assisted synthesis may mitigate this .
Q. What structure-activity relationship (SAR) trends are observed for pyridazinone-acetamide derivatives?
- Substituent Effects :
- Fluorophenyl Group : Electron-withdrawing F enhances metabolic stability and π-stacking with aromatic residues in targets ( vs. 16) .
- Pyridin-3-yl vs. Other Heterocycles : Pyridin-3-yl improves solubility compared to bulkier substituents (e.g., 4-bromophenyl in ) but may reduce membrane permeability .
- Data Gaps : Limited SAR exists for the 6-oxopyridazin-1(6H)-yl moiety; computational docking studies are recommended to explore its role in target engagement.
Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?
- Approach :
Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR vs. enzymatic activity in ) .
Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., cytochrome P450-mediated degradation) .
Crystallography : Co-crystallize the compound with its target (e.g., PRMT5 complex in ) to validate binding modes .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.5), solubility (<50 µM), and CYP inhibition .
- MD Simulations : Assess binding stability with targets (e.g., FPR1 in ) using GROMACS or AMBER .
- Limitations : Predictions may underestimate the impact of the fluorophenyl group on bioavailability; experimental validation via Caco-2 assays is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
